Cas no 1267184-72-4 ((1-ethyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanamine)

(1-Ethyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanamine is a heterocyclic amine derivative featuring a 1,2,3-triazole core substituted with an ethyl group at the N1 position and a phenyl ring at the C5 position. The presence of the aminomethyl group at the C4 position enhances its utility as a versatile intermediate in medicinal chemistry and organic synthesis. Its structural motif is particularly valuable for click chemistry applications, enabling efficient conjugation with biomolecules or other functional groups. The compound exhibits favorable stability and reactivity, making it suitable for the development of pharmaceuticals, agrochemicals, and advanced materials. Its well-defined synthetic route ensures consistent purity and scalability for research and industrial applications.
(1-ethyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanamine structure
1267184-72-4 structure
Product Name:(1-ethyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanamine
CAS No:1267184-72-4
MF:C11H14N4
MW:202.255661487579
CID:6404203
PubChem ID:82207454
Update Time:2025-10-29

(1-ethyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (1-ethyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanamine
    • 1267184-72-4
    • EN300-1278031
    • Inchi: 1S/C11H14N4/c1-2-15-11(10(8-12)13-14-15)9-6-4-3-5-7-9/h3-7H,2,8,12H2,1H3
    • InChI Key: RTQDZXQXYDXQFA-UHFFFAOYSA-N
    • SMILES: N1(CC)C(C2C=CC=CC=2)=C(CN)N=N1

Computed Properties

  • Exact Mass: 202.121846464g/mol
  • Monoisotopic Mass: 202.121846464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 56.7Ų

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Additional information on (1-ethyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanamine

Chemical Profile of (1-ethyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanamine (CAS No. 1267184-72-4)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. One such compound, (1-ethyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanamine (CAS No. 1267184-72-4), has garnered significant attention due to its unique structural properties and potential applications in medicinal chemistry. This compound belongs to the triazole class of heterocyclic molecules, which are widely recognized for their broad spectrum of biological activities.

The molecular structure of (1-ethyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanamine consists of a triazole ring substituted with an ethyl group at the 1-position and a phenyl group at the 5-position. The presence of these functional groups imparts distinct chemical and pharmacological characteristics to the molecule. The triazole ring itself is a well-known pharmacophore, contributing to the compound's ability to interact with various biological targets. Additionally, the ethyl and phenyl substituents enhance the compound's solubility and metabolic stability, making it a promising candidate for further investigation.

In recent years, there has been a growing interest in the development of new drugs targeting infectious diseases and cancer. The triazole scaffold has been extensively studied for its antimicrobial and antitumor properties. For instance, derivatives of triazole have shown efficacy against resistant bacterial strains and have been incorporated into combination therapies to improve treatment outcomes. The compound (1-ethyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanamine is being explored as a potential lead compound in this context, with preliminary studies suggesting its activity against certain pathogens.

One of the most compelling aspects of (1-ethyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanamine is its mechanism of action. Unlike traditional antibiotics or chemotherapeutic agents that target specific pathways or enzymes, this compound exhibits a multitargeted approach. This is achieved through its ability to modulate multiple cellular processes simultaneously, thereby increasing its therapeutic efficacy while minimizing side effects. Such multitargeted drugs are particularly valuable in treating complex diseases where single-target interventions may not be sufficient.

The synthesis of (1-ethyl-5-phenyl-1H-1,2,3-triazol-4-ylmethanamine

Preliminary pharmacokinetic studies have demonstrated that (1ethyl5pheny113triazol4ylmethanamine

The potential applications of this compound extend beyond infectious diseases and cancer. Researchers are also exploring its use in neurodegenerative disorders and inflammatory conditions. The triazole moiety's ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) therapies. Furthermore, its anti-inflammatory properties have been observed in preclinical models, indicating its potential as an adjunct therapy for chronic inflammatory diseases.

In conclusion, (1ethyl5pheny113triazol4ylmethanamine) represents a promising chemical entity with significant therapeutic potential. Its unique structural features and multitargeted mechanism of action make it an attractive candidate for further development in various disease areas. As research continues to uncover new applications for this compound, it is likely to play an important role in the future landscape of pharmaceuticals.

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